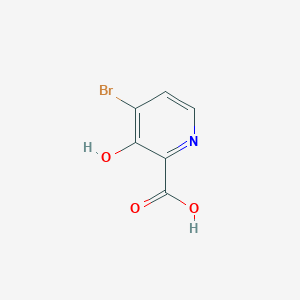
4-ブロモ-3-ヒドロキシピコリン酸
概要
説明
4-Bromo-3-hydroxypicolinic acid is a derivative of picolinic acid . It contains a total of 15 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of borinic acids, which are highly valuable building blocks in organic synthesis, has been reported . Protodeboronation of pinacol boronic esters is one of the methods used .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-hydroxypicolinic acid has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis
The reaction of the carboxylic acid with PBr3 forms an acid bromide and HBr. The formation of an acid bromide is vital to this reaction because they lack the acidic carboxylic acid proton and can enolize much more readily, making α-bromination possible .科学的研究の応用
MALDI-MS 用マトリックス材料
4-ブロモ-3-ヒドロキシピコリン酸: は、マトリックス支援レーザー脱離イオン化 (MALDI) に基づく質量分析 (MS) におけるマトリックス材料として使用されます。 この技術は、大型生体分子の分析とオリゴヌクレオチドの定量に不可欠です 。この化合物は、レーザーエネルギーを吸収し、分析対象試料の脱離とイオン化を促進するのに役立ちます。
4-アルコキシ-3-ヒドロキシピコリン酸の合成
この化合物は、4-アルコキシ-3-ヒドロキシピコリン酸の合成における中間体として機能します。 これらは、フルフラールからシアノアミノ化、アンモニウム塩の生成、臭素化-転位を含む一連の化学反応によって合成されます 。これらの酸は、有機合成や医薬品研究でさまざまな用途があります。
初期発見研究
4-ブロモ-3-ヒドロキシピコリン酸: は、ユニークな化学物質のコレクションの一部として、初期発見研究者に提供されます。 これは、創薬と開発の初期段階で使用され、潜在的な薬物候補を特定します .
Safety and Hazards
The safety data sheet for a related compound, 3-Hydroxypicolinic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled .
作用機序
Target of Action
4-Bromo-3-hydroxypicolinic acid is a metabolite of Brocresine . It primarily targets histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is crucial for the biosynthesis of histamine. Aromatic-L-amino acid decarboxylase is involved in the synthesis of neurotransmitters like dopamine and serotonin .
Mode of Action
The compound acts as an inhibitor for both HDC and aromatic-L-amino acid decarboxylase . It binds to these enzymes and prevents them from catalyzing their respective reactions. The IC50 values for both rat fetal and rat gastric HDC, as well as for aromatic-L-amino acid decarboxylase from hog kidney and rat gastric mucosa, are 1 mM .
Biochemical Pathways
The inhibition of HDC and aromatic-L-amino acid decarboxylase by 4-Bromo-3-hydroxypicolinic acid impacts several biochemical pathways. The most notable is the histamine synthesis pathway, where HDC plays a crucial role . By inhibiting HDC, the compound reduces the production of histamine, a molecule involved in local immune responses and acting as a neurotransmitter. Similarly, the inhibition of aromatic-L-amino acid decarboxylase affects the synthesis of several neurotransmitters .
Pharmacokinetics
The compound’s solubility in dmso is 100 mg/ml (46079 mM), suggesting it may have good bioavailability
Result of Action
The primary result of the action of 4-Bromo-3-hydroxypicolinic acid is the inhibition of HDC and aromatic-L-amino acid decarboxylase, leading to decreased production of histamine and several neurotransmitters . This could potentially affect a variety of physiological processes, including immune response and neurotransmission.
生化学分析
Biochemical Properties
4-Bromo-3-hydroxypicolinic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase . These interactions are crucial for the conversion of L-lysine to 3-hydroxypicolinic acid, highlighting the compound’s role in the biosynthesis of important pyridine building blocks. The nature of these interactions involves successive processes of hydroxylation and tautomerization, which are essential for the formation of 3-hydroxypicolinic acid .
Cellular Effects
4-Bromo-3-hydroxypicolinic acid influences various types of cells and cellular processes. It has been shown to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the regulation of specific enzymes and proteins involved in metabolic processes. Additionally, 4-Bromo-3-hydroxypicolinic acid can alter gene expression patterns, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of 4-Bromo-3-hydroxypicolinic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific enzymes and proteins, thereby modulating their activity. This can result in either the inhibition or activation of these enzymes, depending on the context of the interaction. Furthermore, 4-Bromo-3-hydroxypicolinic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-hydroxypicolinic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-3-hydroxypicolinic acid remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to 4-Bromo-3-hydroxypicolinic acid in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-hydroxypicolinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic processes. At higher doses, 4-Bromo-3-hydroxypicolinic acid can cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to specific cell types. Threshold effects have been observed, indicating that there is a dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
4-Bromo-3-hydroxypicolinic acid is involved in several metabolic pathways, including those related to the biosynthesis of pyridine building blocks. The compound interacts with enzymes such as L-lysine 2-aminotransferase and FAD-dependent dehydrogenase, which are essential for its conversion to 3-hydroxypicolinic acid . These interactions play a crucial role in the metabolic flux and levels of metabolites within the cell, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Bromo-3-hydroxypicolinic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of 4-Bromo-3-hydroxypicolinic acid are essential for its biochemical activity and overall function within the cell .
Subcellular Localization
The subcellular localization of 4-Bromo-3-hydroxypicolinic acid is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The activity and function of 4-Bromo-3-hydroxypicolinic acid are closely linked to its subcellular localization, as it interacts with various biomolecules within these compartments .
特性
IUPAC Name |
4-bromo-3-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-3-1-2-8-4(5(3)9)6(10)11/h1-2,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNFRWNPQNKTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1445310.png)
![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1445311.png)

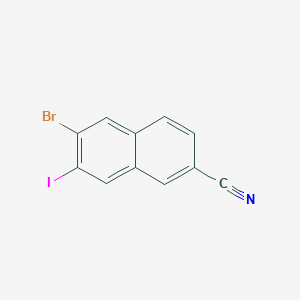

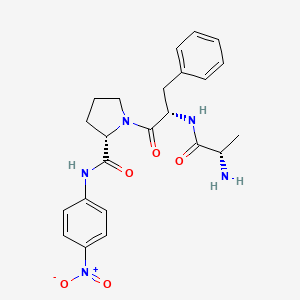

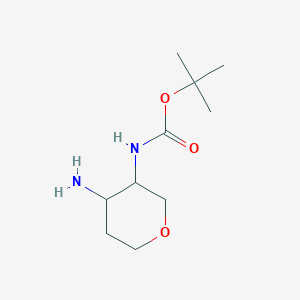
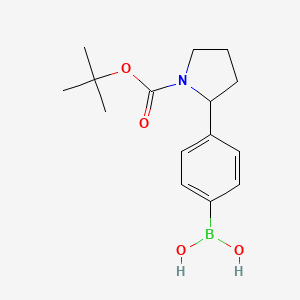
![2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide](/img/structure/B1445326.png)
![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-](/img/structure/B1445327.png)
